molecular formula C18H21BrN2O2 B1611703 N-Fmoc-1,3-propanediamine hydrobromide CAS No. 352351-59-8

N-Fmoc-1,3-propanediamine hydrobromide

Cat. No.: B1611703
CAS No.: 352351-59-8
M. Wt: 377.3 g/mol
InChI Key: OWAKRMILENXFGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-1,3-propanediamine hydrobromide can be synthesized through the reaction of 1,3-diaminopropane with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-1,3-propanediamine hydrobromide primarily undergoes substitution reactions due to the presence of the amine group. It can also participate in coupling reactions, particularly in peptide synthesis .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include protected amines and peptides, where the Fmoc group serves as a temporary protecting group that can be removed under acidic conditions .

Scientific Research Applications

N-Fmoc-1,3-propanediamine hydrobromide is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protecting group for amines. This allows for the selective formation of peptide bonds without interference from other functional groups .

In addition to peptide synthesis, this compound is used in the development of pharmaceuticals and bioactive molecules. It is also employed in the study of enzyme mechanisms and protein interactions .

Mechanism of Action

The mechanism of action of N-Fmoc-1,3-propanediamine hydrobromide involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The Fmoc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-ethylenediamine hydrobromide
  • N-Fmoc-1,4-butanediamine hydrobromide
  • N-Fmoc-1,6-hexanediamine hydrobromide

Uniqueness

N-Fmoc-1,3-propanediamine hydrobromide is unique due to its specific chain length and the presence of the Fmoc protecting group. This makes it particularly useful in the synthesis of peptides with specific structural requirements. Compared to similar compounds, it offers a balance between reactivity and stability, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.BrH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAKRMILENXFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583809
Record name (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352351-59-8
Record name (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352351-59-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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